(3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone
Description
The compound "(3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone" features a dihydroisoquinoline scaffold linked via a methanone bridge to a 4-(morpholinosulfonyl)phenyl group. This structure combines a privileged heterocyclic motif (dihydroisoquinoline) with a sulfonamide-modified aromatic ring, which is known to enhance solubility and target binding in medicinal chemistry .
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-morpholin-4-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-20(21-10-9-16-3-1-2-4-18(16)15-21)17-5-7-19(8-6-17)27(24,25)22-11-13-26-14-12-22/h1-8H,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSGHFJSJMGAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Dihydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Morpholinosulfonyl Group:
Coupling of the Two Fragments: The final step involves coupling the dihydroisoquinoline core with the morpholinosulfonyl phenyl group, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydroisoquinoline core can undergo oxidation to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for therapeutic applications:
- Antimicrobial Properties : Research indicates that the compound can inhibit bacterial infections by targeting specific operons involved in antibiotic resistance. This property is crucial in developing new antimicrobial agents that can work synergistically with existing antibiotics .
- Anti-inflammatory Effects : The compound has been shown to significantly reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is attributed to its ability to inhibit the NF-κB signaling pathway, which plays a critical role in inflammatory responses .
- Anticancer Activity : In vitro studies suggest that it can induce apoptosis in various cancer cell lines. Mechanistically, this involves the activation of caspase pathways and modulation of cell cycle regulatory proteins, leading to reduced tumor growth in xenograft models .
Case Studies
Several studies have provided insights into the efficacy of this compound:
- Study A : In a murine model of rheumatoid arthritis, treatment with the compound resulted in significant reductions in joint inflammation and damage compared to control groups. This study highlights its potential as a therapeutic agent for inflammatory diseases .
- Study B : In vitro assays on breast cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing G0/G1 phase arrest and promoting apoptosis. This suggests its potential utility in cancer therapy .
Mechanism of Action
The mechanism of action of (3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. For example, it could inhibit a particular enzyme involved in disease progression, leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound’s key distinguishing feature is the morpholinosulfonyl group at the para position of the phenyl ring. This group introduces steric bulk, polarity, and hydrogen-bonding capacity, which contrasts with analogs bearing methylene-linked morpholino (e.g., compound 10 in ) or pyrrolidinyl groups (e.g., compound 9 in ). Below is a structural comparison:
*Calculated based on molecular formula (C₂₀H₂₀N₂O₄S).
Key Observations :
- The morpholinosulfonyl group likely improves aqueous solubility compared to methylene-linked analogs (e.g., compound 10) due to its polar sulfonyl moiety.
- Compared to pyrrolidinyl derivatives (compound 9), the target compound’s larger substituent may reduce passive membrane permeability but enhance target affinity through specific interactions (e.g., hydrogen bonding with BChE’s peripheral anionic site) .
BChE Inhibition and Anti-Aβ Aggregation
Compounds 9 and 23 () are potent BChE inhibitors (IC₅₀ values in the nanomolar range) with dual binding to the catalytic active site (CAS) and peripheral anionic site (PAS) of BChE. Their anti-Aβ aggregation activity is attributed to PAS engagement, which disrupts Aβ oligomerization . The target compound’s morpholinosulfonyl group may similarly target PAS due to its anionic sulfonyl group, though its larger size could alter binding kinetics.
Estrogen Receptor Modulation
A structurally related compound, "(6-hydroxy-1-(4-((1-propylazetidin-3-yl)oxy)phenyl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone," binds the estrogen receptor alpha (ERα) ligand-binding domain (PDB ID in –13). This suggests that dihydroisoquinoline methanones can achieve target promiscuity depending on substituents. The target compound’s sulfonyl group may reduce ERα affinity compared to hydroxy-substituted analogs but could favor other targets like kinases or proteases.
Computational Docking Insights
Glide docking studies () highlight the importance of substituent geometry in binding. For example:
- Pyrrolidinyl groups (compound 9) form hydrophobic interactions with BChE’s CAS.
- Sulfonyl groups (as in the target compound) could engage in hydrogen bonds with PAS residues (e.g., Tyr332 in BChE), mimicking the binding mode of PAS-targeting anti-Alzheimer agents like donepezil .
Biological Activity
The compound (3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone , often referred to as Dihydroisoquinoline , has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Dihydroisoquinoline can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
This compound features a dihydroisoquinoline core linked to a morpholinosulfonyl phenyl group, which contributes to its biological activity.
Research indicates that Dihydroisoquinoline exhibits several mechanisms of action:
- Antimicrobial Activity : The compound has been shown to enhance the efficacy of antibiotics against resistant bacterial strains by inhibiting specific bacterial operons, such as the vraSR operon, which is crucial for antibiotic resistance mechanisms .
- Anti-inflammatory Properties : Studies suggest that Dihydroisoquinoline can modulate inflammatory pathways, potentially reducing inflammation through inhibition of pro-inflammatory cytokines .
- Cytotoxic Effects on Cancer Cells : Preliminary studies indicate that this compound may induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
Several case studies have highlighted the therapeutic potential of Dihydroisoquinoline:
- Case Study 1 : A study involving Staphylococcus aureus infections demonstrated that Dihydroisoquinoline significantly reduced bacterial load when used in conjunction with traditional antibiotics, showcasing its role as an antibiotic potentiator .
- Case Study 2 : In vitro experiments on human cancer cell lines revealed that Dihydroisoquinoline effectively induced cell death at micromolar concentrations, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
